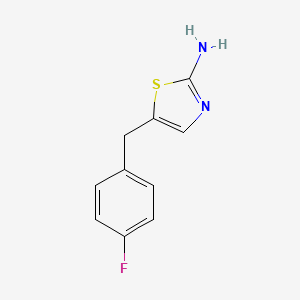

5-(4-Fluoro-benzyl)-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWUMGELVDUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953510 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315241-39-5 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Fluoro-benzyl)-thiazol-2-ylamine: Properties, Synthesis, and Therapeutic Potential

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved therapeutics. This technical guide focuses on a specific, promising derivative: 5-(4-Fluoro-benzyl)-thiazol-2-ylamine . We provide an in-depth exploration of its chemical properties, a robust and reproducible synthetic protocol, and a well-grounded discussion of its potential biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds are fundamental to drug discovery, and among them, the 2-aminothiazole ring system holds a place of particular distinction. Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with various biological targets.[1] The clinical success of drugs like Dasatinib, a potent kinase inhibitor for cancer therapy, underscores the therapeutic potential embedded within this core structure.[2]

The subject of this guide, this compound, incorporates three key structural motifs:

-

The 2-Aminothiazole Core: Essential for target engagement, often acting as a hinge-binding motif in protein kinases.

-

The 5-Position Benzyl Group: This substituent occupies a critical vector space, allowing for interaction with hydrophobic pockets in target proteins. Its flexibility is also a key determinant of binding affinity.

-

The 4-Fluoro Substituent: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions without significantly increasing steric bulk.

This guide will systematically detail the key chemical and biological characteristics of this compound, providing a solid foundation for its application in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in its development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 315241-39-5 | [3] |

| Molecular Formula | C₁₀H₉FN₂S | [4] |

| Molecular Weight | 208.26 g/mol | [4] |

| IUPAC Name | 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | [4] |

| Appearance | Solid | [4] |

| Melting Point | 135-136 °C | [3] |

| Boiling Point (Predicted) | 354.2 ± 22.0 °C | [3] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.07 ± 0.10 | [3] |

| InChI Key | KIZWUMGELVDUQL-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

The most reliable and widely used method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. For the target compound, this involves the reaction of 1-Bromo-3-(4-fluorophenyl)propan-2-one with thiourea .

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from 4-fluorophenylacetone. The first step is an α-bromination to generate the key α-haloketone intermediate, followed by the Hantzsch cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies. Researchers should perform their own optimization.[5][6]

Step 1: Synthesis of 1-Bromo-3-(4-fluorophenyl)propan-2-one (Intermediate)

-

To a solution of 1-(p-fluorophenyl)-1-phenyl-propan-2-one (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise at 60-70°C.[7]

-

Maintain the temperature and stir for 30-60 minutes until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

In a round-bottom flask, dissolve 1-Bromo-3-(4-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.[6]

-

Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Concentrate the solvent under reduced pressure.

-

Add water to the residue and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the free base.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the thiazole proton (C4-H), a singlet for the benzylic protons (-CH₂-), multiplets for the aromatic protons of the fluorophenyl ring, and a broad singlet for the amino (-NH₂) protons which is exchangeable with D₂O.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms, with characteristic shifts for the thiazole ring carbons (C2, C4, C5), the benzylic carbon, and the carbons of the fluorophenyl ring, showing C-F coupling.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 209.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns typically involve cleavage of the benzyl group.[9]

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A suitable method would utilize a C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or phosphoric acid, with UV detection.[3]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the 2-aminothiazole scaffold is a well-established inhibitor of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

Hypothesized Target: Protein Kinases

The structure of this compound is analogous to core fragments of known kinase inhibitors. The 2-amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the 5-(4-fluorobenzyl) group can extend into a hydrophobic pocket, conferring both potency and selectivity.[2] Kinase families that are frequently targeted by aminothiazole derivatives include:

-

Src Family Kinases: Involved in cell proliferation, survival, and migration.

-

Aurora Kinases: Essential for mitotic progression.[9]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[11]

-

c-Jun N-terminal Kinases (JNKs): Involved in stress response and apoptosis.[12]

-

Casein Kinase 2 (CK2): A pro-survival kinase often overexpressed in cancer.[4]

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway

Many oncogenic pathways, such as the PI3K/AKT pathway, rely on a cascade of protein kinases to transmit pro-survival and anti-apoptotic signals. An inhibitor based on the this compound scaffold could potentially block such a pathway, leading to cancer cell death.

Caption: Potential mechanism of action via inhibition of a pro-survival kinase cascade.

Conclusion and Future Directions

This compound is a compound of significant interest for drug discovery. Its well-defined chemical properties and accessible synthesis via the robust Hantzsch reaction make it an attractive starting point for research. Based on extensive data from related analogs, this molecule is a prime candidate for evaluation as a protein kinase inhibitor, with potential applications in oncology and inflammatory diseases.

Future work should focus on experimentally validating its physicochemical properties, confirming its biological activity against a panel of kinases, and assessing its pharmacokinetic (ADME) profile. The versatile 2-amino and 5-benzyl groups provide ample opportunities for further chemical modification to optimize potency, selectivity, and drug-like properties.

References

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijiset.com [ijiset.com]

- 7. prepchem.com [prepchem.com]

- 8. jocpr.com [jocpr.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. whitman.edu [whitman.edu]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(4-Fluoro-benzyl)-thiazol-2-ylamine. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] As such, the precise and unambiguous determination of the structure of new thiazole derivatives is a critical step in the drug discovery and development pipeline. This document eschews a rigid, templated approach, instead offering a logical, causality-driven narrative that guides the researcher through the necessary spectroscopic and analytical techniques. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to be a self-validating system, providing not just the "what" but the "why" behind experimental choices. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is of significant interest in pharmaceutical research due to its wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a 4-fluorobenzyl group at the 5-position of the thiazole ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile.

The fluorine atom, in particular, is a bioisostere for a hydrogen atom but possesses unique electronic properties that can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism. Given the therapeutic potential of this class of compounds, a rigorous and unequivocal confirmation of its chemical structure is paramount before proceeding with further biological evaluation. This guide will, therefore, provide a detailed roadmap for achieving this crucial milestone.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the intricacies of NMR, a foundational understanding of the molecule's elemental composition and exact mass is essential.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur, and in this case, Fluorine). For this compound (C₁₀H₉FN₂S), the theoretical elemental composition is:

-

Carbon: 57.67%

-

Hydrogen: 4.36%

-

Nitrogen: 13.45%

-

Sulfur: 15.40%

-

Fluorine: 9.12%

Experimental values from elemental analysis should align closely with these theoretical percentages, providing the first piece of evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of C₁₀H₉FN₂S is 209.0525 m/z. An experimentally determined mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) that is within a few parts per million (ppm) of this theoretical value provides strong confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2][4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.

Predicted Spectroscopic Data

While experimental data is the gold standard, in its absence, predicted NMR spectra can serve as a valuable guide for what to expect. Various software packages and online tools can provide reliable predictions based on the chemical structure.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 (thiazole) | 7.1 - 7.3 | 120 - 125 |

| NH₂ (amine) | 5.0 - 6.0 (broad) | - |

| CH₂ (benzyl) | 4.0 - 4.2 | 35 - 40 |

| H2'/H6' (aromatic) | 7.2 - 7.4 (doublet of doublets) | 130 - 132 |

| H3'/H5' (aromatic) | 7.0 - 7.2 (doublet of doublets) | 115 - 117 |

| C2 (thiazole) | - | 165 - 170 |

| C4 (thiazole) | - | 120 - 125 |

| C5 (thiazole) | - | 130 - 135 |

| C1' (aromatic) | - | 135 - 140 |

| C2'/C6' (aromatic) | - | 130 - 132 |

| C3'/C5' (aromatic) | - | 115 - 117 |

| C4' (aromatic) | - | 160 - 165 (¹JCF ≈ 245 Hz) |

Note: These are approximate ranges and can vary depending on the solvent and prediction algorithm used.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting point for polar compounds and allows for the observation of exchangeable protons like those of the amine group.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

Step-by-Step NMR Data Interpretation[2][4][7]

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

-

Aromatic Region (δ 7.0-7.4 ppm): Expect two sets of signals for the 4-fluorobenzyl group. The protons ortho to the fluorine (H3'/H5') will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine (H2'/H6') will also appear as a triplet (or doublet of doublets).

-

Thiazole Proton (δ 7.1-7.3 ppm): A singlet corresponding to the single proton on the thiazole ring (H4) is expected in this region.

-

Benzyl Protons (δ 4.0-4.2 ppm): A singlet integrating to two protons will be observed for the methylene (CH₂) group connecting the thiazole and the fluorophenyl rings.

-

Amine Protons (δ 5.0-6.0 ppm): A broad singlet integrating to two protons is characteristic of the primary amine (NH₂) group. This signal may be exchangeable with D₂O.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

-

Aromatic Carbons: Six signals are expected for the 4-fluorobenzyl ring. The carbon directly attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF ≈ 245 Hz), resulting in a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Thiazole Carbons: Three signals will be present for the thiazole ring carbons (C2, C4, and C5).

-

Benzyl Carbon: One signal corresponding to the methylene (CH₂) carbon will be observed.

Two-dimensional NMR experiments are indispensable for assembling the molecular fragments identified in the 1D spectra.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In this molecule, COSY will primarily show correlations within the 4-fluorobenzyl ring between adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9] This is the most reliable method for assigning the chemical shifts of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for determining the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away.[9][10] Key expected HMBC correlations include:

-

The benzyl CH₂ protons to the thiazole carbons C4 and C5, and to the aromatic carbons C1', C2', and C6'.

-

The thiazole H4 proton to the thiazole carbons C2 and C5, and to the benzyl CH₂ carbon.

-

The aromatic protons to their neighboring carbons within the fluorophenyl ring.

-

Mass Spectrometry: Fragmentation Analysis

While HRMS confirms the molecular formula, analyzing the fragmentation pattern in the mass spectrum can provide further structural information. Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule.

Table 2: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 99 | [C₄H₃N₂S]⁺ (Thiazole-containing fragment) |

The most characteristic fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a stable fluorotropylium cation at m/z 109. This fragment would be a strong indicator of the 4-fluorobenzyl moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Table 3: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (primary amine) |

| 3000 - 3100 | Aromatic and vinylic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch (CH₂) |

| ~1600 | C=N stretch (thiazole ring) |

| ~1500, ~1450 | C=C stretch (aromatic ring) |

| 1200 - 1250 | C-F stretch |

The presence of these characteristic absorption bands in the FTIR spectrum provides corroborating evidence for the proposed structure.

X-Ray Crystallography: The Definitive Proof

For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[11]

Experimental Protocol: Crystal Growth[1][13]

-

Purification: The compound must be of high purity (>99%).

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

-

Crystallization Method: Slow evaporation of a saturated solution is a common and effective method.[12] Other techniques include vapor diffusion and slow cooling.

-

Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects for analysis.

Data Analysis

The diffraction data collected from the crystal will allow for the determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This provides the ultimate confirmation of the connectivity established by NMR and MS.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of a novel compound like this compound is not a linear process but rather an integrated approach where data from multiple analytical techniques are pieced together to form a coherent and self-consistent picture. The combination of mass spectrometry to establish the molecular formula, FTIR to identify functional groups, and a comprehensive suite of NMR experiments to map out the atomic connectivity provides a very high degree of confidence in the proposed structure. For absolute proof, particularly of the regiochemistry and stereochemistry, single-crystal X-ray crystallography provides the definitive answer. By following the logical progression of experiments and data analysis outlined in this guide, researchers can confidently and accurately characterize new chemical entities, a critical step in advancing the frontiers of drug discovery.

References

- 1. How To [chem.rochester.edu]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Strategic Approach to the Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine via the Hantzsch Thiazole Condensation

An In-depth Technical Guide to the Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine

Abstract

This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Our synthetic strategy is centered on the robust and widely-utilized Hantzsch thiazole synthesis, a classic condensation reaction that offers reliability and efficiency.[3][4] The narrative follows a two-part logical progression: first, the synthesis of a key α-bromoketone intermediate, and second, its subsequent cyclocondensation with thiourea to yield the target molecule. This document explains the causal mechanisms behind experimental choices, provides detailed step-by-step protocols, and includes comprehensive characterization data, troubleshooting insights, and visual diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous natural products and synthetic compounds.[5][6] When substituted with an amino group at the C-2 position, the resulting 2-aminothiazole moiety exhibits a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][7] This biological versatility has made it an attractive scaffold for drug discovery.

The target molecule, this compound, incorporates this key pharmacophore. The inclusion of a fluorinated benzyl group at the C-5 position is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide presents a definitive synthetic route that is both classical and highly effective: the Hantzsch thiazole synthesis. This method involves the reaction between an α-haloketone and a thioamide (in this case, thiourea) and remains one of the most reliable approaches for constructing the 2-aminothiazole ring system.[3][4][8]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward-synthesis pathway. The core thiazole ring is formed via the Hantzsch reaction, which disconnects the C-N and C-S bonds, leading back to two primary building blocks: an α-haloketone and thiourea.

Caption: Retrosynthetic analysis of the target compound.

This analysis dictates a two-step synthesis:

-

α-Bromination: Synthesis of the key intermediate, 1-bromo-3-(4-fluorophenyl)propan-2-one, from the commercially available 1-(4-fluorophenyl)propan-2-one.[9]

-

Hantzsch Cyclization: Condensation of the α-bromoketone with thiourea to construct the final 2-aminothiazole ring.

Part I: Synthesis of the α-Haloketone Intermediate

Principle and Rationale

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone starting material.[10] The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, as proposed in this protocol, the ketone undergoes tautomerization to its enol form. This enol is the active nucleophile that attacks the electrophilic bromine source. The use of an acid catalyst accelerates the enolization step, which is typically the rate-determining step.

We have selected bromine (Br₂) in acetic acid as the reagent system. Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol intermediate for subsequent electrophilic attack by bromine. This is a well-established and cost-effective method for α-bromination.[10]

Experimental Protocol: α-Bromination

Reaction: 1-(4-fluorophenyl)propan-2-one → 1-bromo-3-(4-fluorophenyl)propan-2-one

-

Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 1-(4-fluorophenyl)propan-2-one (1.0 eq).

-

Dissolution: Add glacial acetic acid (approx. 3-4 mL per gram of ketone) to the flask and stir until the ketone is fully dissolved.

-

Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature over 30-45 minutes. The characteristic red-brown color of bromine should disappear upon addition. A slight warming of the reaction mixture may be observed.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

-

Work-up: Slowly pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of acetic acid used). The crude α-bromoketone will precipitate as an oil or solid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-(4-fluorophenyl)propan-2-one. The product is often used in the next step without further purification.

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood. α-Haloketones are potent lachrymators and skin irritants; handle with appropriate personal protective equipment (PPE).[11]

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Example Amount |

| 1-(4-fluorophenyl)propan-2-one | 152.17 | 1.0 | 1.09 | 10.0 g (65.7 mmol) |

| Bromine (Br₂) | 159.81 | 1.0 | 3.12 | 3.36 mL (65.7 mmol) |

| Glacial Acetic Acid | 60.05 | - | 1.05 | ~70 mL |

Part II: Hantzsch Cyclization to Yield the Final Product

Mechanism and Rationale

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[3][6] The reaction mechanism proceeds through a well-defined sequence of nucleophilic attack and cyclization:

-

Nucleophilic Substitution: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the bromoketone, displacing the bromide ion to form an S-alkylated isothiouronium salt intermediate.

-

Cyclization: The primary amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.

-

Dehydration: This cyclization forms a five-membered hydroxythiazoline intermediate, which readily undergoes acid-catalyzed dehydration to generate the aromatic and thermodynamically stable 2-aminothiazole ring.[3]

Ethanol is an excellent solvent for this reaction as it readily dissolves both the α-bromoketone and thiourea and is suitable for heating under reflux.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Cyclization

Reaction: 1-bromo-3-(4-fluorophenyl)propan-2-one + Thiourea → this compound

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-bromo-3-(4-fluorophenyl)propan-2-one (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).

-

Reagent Addition: Add thiourea (1.0-1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, often as a hydrobromide salt, may precipitate from the solution.

-

Neutralization and Isolation: Cool the flask in an ice bath. Slowly add a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the mixture is alkaline (pH 8-9). This neutralizes the HBr salt and precipitates the free amine product.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a solid.

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount |

| 1-bromo-3-(4-fluorophenyl)propan-2-one | 232.06 | 1.0 | 15.2 g (65.7 mmol) |

| Thiourea | 76.12 | 1.05 | 5.25 g (69.0 mmol) |

| Ethanol | 46.07 | - | ~150 mL |

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FN₃S | - |

| Molecular Weight | 209.26 g/mol | - |

| Melting Point | 135-136 °C | [12] |

| Appearance | Expected to be an off-white to pale yellow solid | - |

Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆): Protons for the -NH₂ group (broad singlet), aromatic protons of the fluorobenzyl group (multiplets, typically two doublets of doublets), the thiazole ring proton (singlet), and the benzylic -CH₂- protons (singlet).

-

¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the thiazole ring (C2, C4, C5) and the fluorobenzyl group. The carbon attached to fluorine will show a characteristic large coupling constant (¹JCF).

-

Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 210.

-

IR (KBr): Characteristic peaks for N-H stretching (amine), C-H aromatic stretching, C=N and C=C stretching (thiazole ring), and C-F stretching.

Overall Synthesis Workflow

The complete two-step process provides an efficient pathway to the target compound from readily available starting materials.

Caption: Overall workflow for the synthesis.

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound based on the Hantzsch thiazole synthesis. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected characterization data, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry. The described methodology is robust, utilizing common laboratory reagents and techniques to afford access to a valuable heterocyclic building block for drug discovery and development programs.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-FLUOROPHENYL)PROPAN-2-ONE | CAS 459-03-0 [matrix-fine-chemicals.com]

- 10. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Probable Mechanism of Action of 5-(4-fluoro-benzyl)-thiazol-2-ylamine

An In-Depth Technical Guide to the

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] This guide delves into the probable mechanism of action of a specific derivative, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. In the absence of direct, extensive studies on this particular molecule, this document synthesizes current research on structurally related 2-aminothiazole compounds to build a robust, evidence-based hypothesis. We will focus on the most prominent and well-documented activity of this chemical class: kinase inhibition, with a particular emphasis on the novel allosteric modulation of Protein Kinase CK2. Furthermore, we will explore alternative potential mechanisms and provide detailed experimental protocols for validation, offering a comprehensive resource for researchers in drug discovery and development.

The 2-Aminothiazole Scaffold: A Gateway to Diverse Bioactivity

The 2-aminothiazole motif is a recurring feature in numerous pharmacologically active agents, demonstrating a remarkable spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Its significance is underscored by its incorporation into successful drugs such as the multi-kinase inhibitor Dasatinib, used in cancer therapy.[1] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, this compound, features a benzyl group at the 5-position, a common substitution pattern associated with potent biological effects.[1]

Core Hypothesis: Allosteric Inhibition of Protein Kinase CK2

The most compelling and well-documented mechanism for closely related 2-aminothiazole derivatives is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II).[6][7] CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[6][8]

2.1. A Shift from Traditional Inhibition: The Allosteric Advantage

Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket. This can lead to off-target effects and toxicity due to the similarity of this pocket across the kinome.[8] However, recent studies have revealed that aryl 2-aminothiazoles can function as non-ATP-competitive, allosteric modulators of CK2.[6][7] These compounds bind to a novel allosteric pocket located at the interface between the αC helix and the glycine-rich loop, which is distinct from the ATP-binding site.[7][8]

This allosteric binding stabilizes an inactive conformation of the kinase, offering several key advantages:

-

Enhanced Selectivity: Allosteric sites are generally less conserved than the ATP pocket, allowing for the development of highly selective inhibitors with fewer off-target effects.[6][8]

-

Novel Mode of Action: This mechanism can be effective against mutations in the ATP-binding site that confer resistance to traditional inhibitors.

-

Substrate-Specific Effects: Allosteric inhibitors can selectively modulate the phosphorylation of specific substrates, offering a more nuanced control over cellular signaling.[9]

Given its structure, it is highly probable that this compound acts as an allosteric inhibitor of CK2.

Caption: Proposed allosteric inhibition of Protein Kinase CK2.

Experimental Validation Protocols

To rigorously test the hypothesis of CK2 allosteric inhibition, a series of well-defined experiments are required.

3.1. Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK2α and a panel of other kinases to assess potency and selectivity.

Methodology (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serially dilute the compound in kinase buffer to achieve final assay concentrations ranging from 100 µM to 1 nM.

-

Reconstitute recombinant human CK2α enzyme and the specific substrate peptide in kinase buffer.

-

Prepare ATP solution at a concentration equal to the Km for CK2α.

-

-

Kinase Reaction:

-

Add 5 µL of kinase buffer to all wells of a 384-well plate.

-

Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the enzyme/substrate mixture to initiate the reaction.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

| Kinase Target | Predicted IC50 (µM) | Inhibition Mode | Rationale |

| CK2α | 0.5 - 5.0 | Allosteric | Primary hypothesized target based on scaffold.[7][9] |

| Dyrk1A | > 50 | - | Key off-target of ATP-competitive CK2 inhibitors.[8] |

| PIM1 | > 25 | - | Potential off-target for some 2-aminothiazoles.[8] |

| CHK1 | > 25 | - | Different 2-aminothiazoles inhibit CHK1.[10] |

3.2. Protocol 2: Enzyme Kinetics for Mode of Inhibition Analysis

Objective: To determine if the inhibition is ATP-competitive or non-competitive/allosteric.

Methodology:

-

Perform the In Vitro Kinase Inhibition Assay as described above.

-

Instead of a fixed ATP concentration, run the assay with a matrix of conditions:

-

Vary the ATP concentration (e.g., from 0.25x to 10x Km).

-

For each ATP concentration, test a range of inhibitor concentrations (e.g., 0x, 1x, 2x, and 4x IC50).

-

-

Data Analysis:

-

Calculate the reaction velocity for each condition.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[ATP]).

-

Interpretation:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive/Allosteric: Lines intersect on the x-axis or in the upper-left quadrant (Vmax decreases, Km is unchanged or changes).

-

-

Caption: Experimental workflow for mechanism of action validation.

3.3. Protocol 3: Cellular Activity Assessment

Objective: To determine if the compound can inhibit cell proliferation in a cancer cell line dependent on CK2 signaling, such as the renal cell carcinoma line 786-O.[9]

Methodology (MTT Assay):

-

Cell Culture: Seed 786-O cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value. An EC50 of 5 µM was observed for a related allosteric inhibitor.[9]

Alternative & Complementary Mechanisms of Action

While kinase inhibition is the leading hypothesis, the versatile 2-aminothiazole scaffold has been associated with other biological activities. These represent alternative or potentially complementary mechanisms.

-

Antimicrobial Activity: Functionally substituted 2-aminothiazoles have demonstrated potent antibacterial and antifungal activity.[11][12] Molecular docking studies suggest that these compounds may act by inhibiting key microbial enzymes such as MurB (involved in peptidoglycan synthesis) or CYP51 (lanosterol 14-α-demethylase).[11]

-

Anticonvulsant Properties: A structurally similar compound, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide, was shown to enhance glutamate uptake in neuronal cultures, suggesting a potential role in modulating excitatory neurotransmission.[13]

Conclusion

Based on a comprehensive analysis of the existing literature on the 2-aminothiazole class, the most probable mechanism of action for this compound is the selective, allosteric inhibition of Protein Kinase CK2. This mode of action holds significant therapeutic promise due to its potential for high selectivity and ability to overcome resistance to traditional ATP-competitive inhibitors. The experimental protocols outlined in this guide provide a clear roadmap for validating this hypothesis, from initial in vitro potency and mode of action studies to cellular activity confirmation. Further investigation into alternative mechanisms, such as antimicrobial or neurological activities, may also reveal additional therapeutic applications for this promising compound.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutic agents.[1][2] Its inherent structural features and synthetic accessibility have propelled the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of 2-aminothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and provide a critical analysis of structure-activity relationships to guide future drug design and development endeavors.

Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a variety of biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with diverse biological targets. The versatility of the 2-aminothiazole core is further enhanced by the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. A cornerstone of its synthesis is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][4]

The Hantzsch Thiazole Synthesis: A Foundational Methodology

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[1][4] This reaction proceeds through a cyclization and subsequent dehydration to yield the aromatic thiazole ring. The simplicity and high yields of this method have made it a workhorse in the synthesis of 2-aminothiazole libraries.

This protocol outlines a representative procedure for the synthesis of a basic 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar and hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

-

Add methanol (5 mL) and a stir bar.[4]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

-

Remove the reaction from the heat and allow it to cool to room temperature.[4]

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[4]

-

Filter the mixture through a Buchner funnel.[4]

-

Wash the collected solid with water to remove any remaining salts.[4]

-

Allow the solid to air dry to obtain the 2-amino-4-phenylthiazole product.[4]

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Sodium Carbonate Wash: The initial product of the Hantzsch synthesis is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction mixture. The basic sodium carbonate solution deprotonates the thiazolium ion, leading to the precipitation of the neutral and less soluble 2-aminothiazole, thus enabling its isolation.

Hantzsch Thiazole Synthesis Workflow

Anticancer Activity: A Dominant Pharmacological Profile

The anticancer potential of 2-aminothiazole derivatives is arguably their most extensively studied biological activity.[1][2] Numerous derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The anticancer mechanism of these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Cancer Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[5]

VEGFR-2 Signaling Pathway and Inhibition

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of kinases that regulate the cell cycle. Uncontrolled CDK activity is a hallmark of cancer. Certain 2-aminothiazole derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[6][7]

CDK2 Signaling Pathway and Inhibition

-

Dasatinib: A Clinical Exemplar: Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions as a multi-kinase inhibitor, targeting BCR-ABL and Src family kinases.[4][8][9][10][11] Its mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[8][9]

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][10][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Aminothiazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][14]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

-

Exponential Growth Phase: Cells are seeded at a density that ensures they are in an exponential growth phase during the assay, providing a sensitive measure of growth inhibition.

-

Serial Dilutions: Using a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC₅₀ value, a key metric of potency.

-

Solubilization Step: The formazan crystals are insoluble in aqueous solution. The solubilization step is crucial for accurate absorbance measurement.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.

| Position | Substituent Effect on Anticancer Activity | Reference(s) |

| C2-Amino | Acylation or arylation can significantly enhance activity. The nature of the acyl or aryl group is critical. | [5] |

| C4-Position | Substitution with aryl or substituted aryl groups is generally favorable for activity. | [1] |

| C5-Position | Introduction of small alkyl or electron-withdrawing groups can modulate activity. | [15] |

Table 1: General Structure-Activity Relationships of 2-Aminothiazole Derivatives for Anticancer Activity.

For instance, a study on a series of 2-aminothiazole derivatives revealed that compounds with a 3-propanamido function at the 2-amino position showed improved activity compared to those with a 2-acetamido moiety.[1] Furthermore, aromatic substitutions at the C4 and C5 positions generally led to better antitumor activity than aliphatic substitutions.[1]

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][16] Their mechanism of action can vary, but often involves the disruption of essential microbial processes.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][11][17][18]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

2-Aminothiazole derivative (test compound)

-

Sterile 96-well microplate

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivative in the broth medium directly in the wells of the 96-well plate.[9]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.[11]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the assay.

-

Two-Fold Serial Dilutions: This method allows for the precise determination of the MIC value.

-

Growth and Sterility Controls: Including wells with only broth and inoculum (growth control) and only broth (sterility control) validates the experimental results.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial activity of 2-aminothiazole derivatives is also heavily influenced by their chemical structure.

| Position | Substituent Effect on Antimicrobial Activity | Reference(s) |

| C2-Amino | Substitution with various aromatic and heterocyclic moieties can enhance antibacterial and antifungal activity. | [19] |

| C4-Position | Aryl groups with specific substitutions (e.g., halogens) can increase potency. | [20] |

| C5-Position | Introduction of groups like pyrazoline has been shown to be beneficial for antimicrobial activity. | [19] |

Table 2: General Structure-Activity Relationships of 2-Aminothiazole Derivatives for Antimicrobial Activity.

For example, studies have shown that the introduction of a pyrazoline ring at the C5-position of the 2-aminothiazole scaffold can lead to potent antibacterial and antifungal agents.[19] The nature of the substituents on the pyrazoline ring and the C2-amino group further modulates this activity.[19]

Anti-inflammatory and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown promise as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Mechanism: Modulation of NF-κB Signaling

The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway and its Modulation

Neuroprotective Mechanism: Activation of the PI3K/Akt Pathway

The neuroprotective effects of certain 2-aminothiazole derivatives are linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][22][23][24][25] This pathway plays a crucial role in promoting neuronal survival and protecting against apoptosis.

PI3K/Akt Signaling Pathway and its Activation

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in the fields of oncology, infectious diseases, and neuroinflammation. The synthetic tractability of the 2-aminothiazole core, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of next-generation drug candidates. Future research should focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, exploring novel biological targets and combination therapies will undoubtedly unlock the full therapeutic potential of this versatile and privileged scaffold.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. proteopedia.org [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Dasatinib - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. purformhealth.com [purformhealth.com]

- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

The 2-Aminothiazole Core: A Cornerstone in Medicinal Chemistry's Architectural History

An In-depth Technical Guide on the Discovery, Synthesis, and Enduring Legacy of Substituted 2-Aminothiazoles

Abstract

The 2-aminothiazole moiety, a seemingly simple heterocyclic scaffold, has proven to be a remarkably versatile and enduring building block in the landscape of drug discovery and development. From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the journey of the substituted 2-aminothiazole is a compelling narrative of chemical ingenuity and pharmacological innovation. This guide provides a comprehensive exploration of the discovery and history of this privileged structure, delving into the foundational synthetic methodologies, their mechanistic underpinnings, and the evolution of its applications that have led to numerous life-saving therapeutics. We will examine the seminal Hantzsch thiazole synthesis, trace the development of key derivatives such as the revolutionary sulfa drugs, and highlight its contemporary significance in oncology and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only historical context but also practical, field-proven insights into the synthesis and application of this critical pharmacophore.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of the 2-aminothiazole begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The synthesis of novel ring systems was a primary focus for organic chemists, driven by the desire to understand the fundamental principles of chemical bonding and to create new substances with unique properties.[1] It was within this context that Arthur Hantzsch, in 1887, first described a versatile method for the synthesis of thiazoles, a reaction that would come to bear his name and remain a cornerstone of heterocyclic synthesis for over a century.[2]

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[1][2] This straightforward and generally high-yielding reaction provided chemists with a reliable tool for constructing the thiazole ring. The use of thiourea as the thioamide component directly afforded the 2-aminothiazole scaffold, opening the door to a new class of compounds for investigation.[1] The initial discoveries were largely of academic interest, contributing to the growing knowledge base of organic chemistry. However, the true potential of the 2-aminothiazole core would not be fully realized until the advent of the age of chemotherapy.

Foundational Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The enduring utility of the Hantzsch synthesis lies in its simplicity and adaptability, allowing for the introduction of a wide variety of substituents onto the thiazole ring.[3] The fundamental reaction involves the condensation of an α-haloketone with a thioamide, leading to the formation of the thiazole ring through a multi-step mechanism.[1][3]

The Reaction Mechanism: A Stepwise Elucidation

The Hantzsch thiazole synthesis proceeds through a well-established sequence of reactions:

-

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion.[3][4]

-

Cyclization: An intramolecular nucleophilic attack then occurs, with the nitrogen atom of the thioamide attacking the carbonyl carbon of the ketone. This step forms a five-membered ring intermediate.[1][3]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration, with the loss of a water molecule, to form the aromatic thiazole ring.[3] The aromaticity of the final product provides a significant thermodynamic driving force for the reaction.[4]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis for the preparation of a substituted 2-aminothiazole.[1]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

Hot plate with stirring capability

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add methanol (5 mL) and a stir bar to the vial.[1]

-

Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C) for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[1][4]

-

Filter the mixture through a Buchner funnel.[1]

-

Wash the collected solid with water to remove any remaining salts.[1]

-

Spread the collected solid on a tared watch glass and allow it to air dry.[1]

-

Once dry, determine the mass of the product and calculate the percent yield.[1]

Self-Validation: The purity of the synthesized 2-amino-4-phenylthiazole can be assessed by determining its melting point and by thin-layer chromatography (TLC) analysis.[1] Further characterization can be achieved using spectroscopic methods such as NMR.[1]

The Rise of a "Wonder Drug": The Sulfathiazole Era

The therapeutic potential of the 2-aminothiazole core was dramatically unveiled with the development of sulfathiazole in the late 1930s.[5] This discovery was a direct descendant of the groundbreaking work of Gerhard Domagk, who in the early 1930s, discovered the antibacterial properties of the azo dye, Prontosil.[5] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[5] This revelation ignited a flurry of research to synthesize and test thousands of sulfanilamide derivatives, in a quest for improved potency and reduced toxicity.[5]

Sulfathiazole emerged from this intensive effort as a highly effective antibacterial agent.[5] Its synthesis involved the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by deacetylation.[5][6]

Caption: General Synthetic Pathway for Sulfathiazole.

Before the widespread availability of penicillin, sulfa drugs like sulfathiazole were among the first truly effective systemic antimicrobials, revolutionizing the treatment of bacterial infections and dramatically reducing mortality rates from diseases that were previously life-threatening.[5] However, the emergence of bacterial resistance and the development of less toxic antibiotics, such as penicillin, eventually led to a decline in the use of sulfathiazole.[7] Despite its diminished clinical role today, the story of sulfathiazole remains a pivotal chapter in the history of medicine, firmly establishing the 2-aminothiazole scaffold as a privileged structure in drug discovery.[5][7]

The Modern Era: A Scaffold of Unparalleled Versatility

The legacy of sulfathiazole paved the way for the continued exploration of the 2-aminothiazole core in medicinal chemistry. Over the decades, this versatile scaffold has been incorporated into a vast array of therapeutic agents, targeting a wide range of diseases.[8][9] The 2-aminothiazole moiety is now recognized as a key pharmacophore, appearing in drugs with diverse pharmacological activities.[8][10]

A Spectrum of Biological Activities

Substituted 2-aminothiazoles have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: The 2-aminothiazole core is a central feature in several modern anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[11] Numerous derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines.[11][12]

-

Antimicrobial: Beyond the sulfa drugs, the 2-aminothiazole scaffold is found in various antibacterial and antifungal agents.[13][14]

-

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a 2-aminothiazole ring.[8][9]

-

Antiviral, Anticonvulsant, and Antidiabetic: The versatility of the 2-aminothiazole structure has led to its investigation and application in a multitude of other therapeutic areas.[8][11]

The following table summarizes some of the key drug classes and representative examples that feature the 2-aminothiazole core:

| Therapeutic Area | Drug Class | Representative Drug(s) |

| Oncology | Tyrosine Kinase Inhibitor | Dasatinib |

| PI3K Inhibitor | Alpelisib | |

| Infectious Diseases | Sulfonamide Antibiotic | Sulfathiazole |

| Cephalosporin Antibiotic | Cefdinir | |

| Inflammation | NSAID | Meloxicam |

| Gastrointestinal | H₂ Receptor Antagonist | Famotidine |

Privileged Structure or Toxicophore: A Dual Nature

While the 2-aminothiazole functionality is widely regarded as a privileged structural feature in drug discovery, it is not without its challenges.[15] The aminothiazole group has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to the formation of reactive metabolites.[15] This underscores the importance of careful structural modification and thorough toxicological evaluation during the drug development process. The promiscuity of some 2-aminothiazole fragments in biophysical binding assays also suggests that caution is warranted when using this scaffold as a starting point for fragment-based drug discovery.[16]

Conclusion: An Enduring Legacy and a Bright Future

The discovery and history of substituted 2-aminothiazoles is a testament to the power of fundamental organic synthesis and its profound impact on human health. From its humble beginnings in the late 19th century to its current status as a cornerstone of medicinal chemistry, the 2-aminothiazole scaffold has proven to be a remarkably fruitful source of therapeutic innovation. The Hantzsch synthesis, a classic reaction now well over a century old, continues to be a valuable tool for the construction of this important heterocyclic system. The journey from the academic curiosity of the first thiazoles to the life-saving impact of sulfathiazole and the targeted therapies of today illustrates a remarkable trajectory of scientific progress. As our understanding of disease biology continues to deepen, the versatile and adaptable 2-aminothiazole core is poised to remain a vital component in the armamentarium of medicinal chemists for the foreseeable future, promising the development of new and improved therapies for a wide range of human diseases.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 5-(4-fluoro-benzyl)-thiazol-2-ylamine